Diisodecyl 4-cyclohexene-1,2-dicarboxylate
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Overview
Description
Diisodecyl 4-cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula C28H50O4. It is a colorless to almost colorless clear liquid at room temperature. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .
Mechanism of Action
- Diisodecyl 4-cyclohexene-1,2-dicarboxylate primarily targets specific cellular receptors or enzymes. Unfortunately, detailed information about its specific targets remains limited in the literature .
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Diisodecyl 4-cyclohexene-1,2-dicarboxylate plays a significant role in biochemical reactions, particularly as a plasticizer that interacts with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, affecting their structure and function. The nature of these interactions includes binding to enzyme active sites, altering protein conformation, and modulating enzyme activity. These interactions can influence the biochemical pathways in which these enzymes and proteins are involved .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, resulting in altered cellular metabolism. Additionally, it can affect cell signaling pathways by modulating the activity of signaling proteins and receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzyme active sites, inhibiting or activating enzyme activity. This compound can also interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the modulation of various biochemical pathways, affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. This compound can also influence the production and degradation of metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its biochemical activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes, proteins, and other biomolecules, modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisodecyl 4-cyclohexene-1,2-dicarboxylate is synthesized through the esterification of 4-cyclohexene-1,2-dicarboxylic acid with isodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Diisodecyl 4-cyclohexene-1,2-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of 4-cyclohexene-1,2-dicarboxylic acid.
Reduction: Formation of this compound alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diisodecyl 4-cyclohexene-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins to enhance their flexibility and durability.
Biology: Investigated for its potential use in biological systems as a non-toxic plasticizer.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives.
Comparison with Similar Compounds
Diisodecyl phthalate: Another plasticizer with similar properties but different chemical structure.
Diisononyl phthalate: Used as a plasticizer with similar applications in flexible PVC products.
Di(2-ethylhexyl) phthalate: A widely used plasticizer with similar functions but different molecular structure.
Uniqueness: Diisodecyl 4-cyclohexene-1,2-dicarboxylate is unique due to its specific chemical structure, which imparts distinct physical properties such as lower volatility and higher thermal stability compared to other plasticizers. This makes it particularly suitable for applications requiring long-term durability and stability .
Properties
IUPAC Name |
bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,23-26H,5-12,15-22H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYGUOAWVKOCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1CC=CCC1C(=O)OCCCCCCCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343174 |
Source
|
Record name | Diisodecyl 4-cyclohexene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87826-26-4 |
Source
|
Record name | Diisodecyl 4-cyclohexene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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